molecular formula C16H12ClNO3 B4046722 8-(2-chlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-(2-chlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B4046722
M. Wt: 301.72 g/mol
InChI Key: BMBWAKKGUQNCGW-UHFFFAOYSA-N
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Description

Actinodaphnine is an organic heteropentacyclic compound . It has a role as an apoptosis inducer, a plant metabolite, a topoisomerase inhibitor, an antifungal agent, an antibacterial agent, an antineoplastic agent, and a platelet aggregation inhibitor . It is found in Litsea glutinosa, Neolitsea konishii, and other organisms .


Molecular Structure Analysis

The molecular formula of Actinodaphnine is C18H17NO4 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .

Scientific Research Applications

Synthesis Methods

Research has shown various methods for synthesizing derivatives of the compound, emphasizing eco-friendly and efficient synthesis approaches. For instance, solvent-free synthesis techniques have been developed, utilizing one-pot methods under solvent-free conditions to achieve high yields of novel compounds (Wu Xiao-xi, 2015). Similarly, eco-compatible sonochemical synthesis using green catalysts like TiO2 nanoparticles highlights the push towards environmentally sustainable chemical processes (Diksha Bhardwaj, Aakash Singh, Ruby Singh, 2019).

Structural and Optical Properties

Several studies have investigated the conformational, configurational, and optical properties of these compounds. For example, research on the crystal structure revealed the importance of hydrogen-bonded chains and π-stacked interactions, providing insight into the molecular arrangement and potential for material applications (Paola Cuervo, R. Abonía, J. Cobo, C. Glidewell, 2009). Additionally, the photovoltaic properties of derivatives have been explored for organic-inorganic photodiode fabrication, suggesting their potential in electronic and photovoltaic applications (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).

Potential Bioactivity

Some derivatives have been synthesized and evaluated for anticancer activity, indicating the compound's relevance in medicinal chemistry. The creation of novel heterocyclic compounds from 6H-[2]-benzopyrano[4,3-c]quinolin-6-one derivatives aims to explore their biological activities, highlighting the compound's versatility in drug design (V. Mulwad, M. Lohar, 2003).

Mechanism of Action

Actinodaphnine has a role as an apoptosis inducer, a topoisomerase inhibitor, an antifungal agent, an antibacterial agent, an antineoplastic agent, and a platelet aggregation inhibitor .

Properties

IUPAC Name

8-(2-chlorophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-12-4-2-1-3-9(12)10-6-16(19)18-13-7-15-14(5-11(10)13)20-8-21-15/h1-5,7,10H,6,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBWAKKGUQNCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(2-chlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(2-chlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(2-chlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(2-chlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(2-chlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 6
8-(2-chlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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